3-fluoro-N-(2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride
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Overview
Description
Scientific Research Applications
Metabolism and Synthesis
- Cytochrome P450 Enzymes and Metabolism : A study on the metabolism of Lu AA21004, a novel antidepressant, involved human liver microsomes and recombinant enzymes, identifying several metabolic pathways including oxidation and hydroxylation, catalyzed by various cytochrome P450 enzymes (Hvenegaard et al., 2012).
- Fe-Catalyzed Synthesis of Flunarizine : Research demonstrated the regioselective metal-catalyzed synthesis of flunarizine, a drug used for migraine and epilepsy treatment, showcasing methods for efficient synthesis of complex molecules (Shakhmaev et al., 2016).
Biological Activities
- Antimicrobial and Antifungal Properties : Investigations into new compounds, including those with fluoro-substituted elements, have shown potential in antimicrobial activities. For instance, novel benzothiazole derivatives were synthesized and screened for antimicrobial activity, demonstrating the significance of fluorine substitutions in enhancing biological activity (Jagtap et al., 2010).
- Fungicidal Activity of Benzoxaborole Derivatives : The study on 3-piperazine-bis(benzoxaborole) highlighted its superior inhibitory activity against various filamentous fungi, suggesting the importance of molecular structure in antifungal effectiveness (Wieczorek et al., 2014).
Mechanism of Action
While the exact mechanism of action for this compound isn’t clear, it’s worth noting that similar compounds have been used in the development of HIV-1 protease inhibitors . These inhibitors work by binding to the HIV-1 protease, preventing it from cleaving peptide bonds, which is a necessary step in the virus’s life cycle .
Properties
IUPAC Name |
N-[2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl]-3-fluorobenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3S.ClH/c20-17-6-4-5-16(15-17)19(24)21-9-10-22-11-13-23(14-12-22)27(25,26)18-7-2-1-3-8-18;/h1-8,15H,9-14H2,(H,21,24);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBLAQCXDRASPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC(=CC=C2)F)S(=O)(=O)C3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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